3,3',5,5'-Tetra-tert-butylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetra-tert-butylbiphenyl: is an organic compound with the molecular formula C28H42O2 . It is a derivative of biphenyl, where four tert-butyl groups are attached to the 3, 3’, 5, and 5’ positions of the biphenyl core. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetra-tert-butylbiphenyl typically involves the alkylation of biphenyl with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 3,3’,5,5’-Tetra-tert-butylbiphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,3’,5,5’-Tetra-tert-butylbiphenyl can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 3,3’,5,5’-Tetra-tert-butyldiphenoquinone.
Reduction: 3,3’,5,5’-Tetra-tert-butyl-2,2’-dihydroxybiphenyl.
Substitution: Various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3’,5,5’-Tetra-tert-butylbiphenyl is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology and Medicine: Its stability and unique structure make it an attractive candidate for designing new therapeutic agents .
Industry: In the industrial sector, 3,3’,5,5’-Tetra-tert-butylbiphenyl is used as an antioxidant in polymers and plastics. It helps in preventing the degradation of materials by scavenging free radicals .
Wirkmechanismus
The mechanism of action of 3,3’,5,5’-Tetra-tert-butylbiphenyl involves its ability to undergo various chemical reactions, such as oxidation and reduction. The tert-butyl groups provide steric hindrance, which influences the reactivity of the compound. In biological systems, the compound may interact with molecular targets through hydrophobic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
3,3’,5,5’-Tetra-tert-butyldiphenoquinone: An oxidized derivative of 3,3’,5,5’-Tetra-tert-butylbiphenyl, known for its use as an organic oxidant.
2,2’-Dihydroxy-3,3’,5,5’-tetra-tert-butylbiphenyl: A reduced form of the compound, used in various synthetic applications.
Uniqueness: 3,3’,5,5’-Tetra-tert-butylbiphenyl is unique due to its high stability and resistance to oxidation and reduction. The presence of four tert-butyl groups provides significant steric hindrance, making it less reactive compared to other biphenyl derivatives. This stability is advantageous in applications where long-term durability is required .
Eigenschaften
CAS-Nummer |
31590-68-8 |
---|---|
Molekularformel |
C28H42 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
1,3-ditert-butyl-5-(3,5-ditert-butylphenyl)benzene |
InChI |
InChI=1S/C28H42/c1-25(2,3)21-13-19(14-22(17-21)26(4,5)6)20-15-23(27(7,8)9)18-24(16-20)28(10,11)12/h13-18H,1-12H3 |
InChI-Schlüssel |
FAEVFNQBOLFWSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.